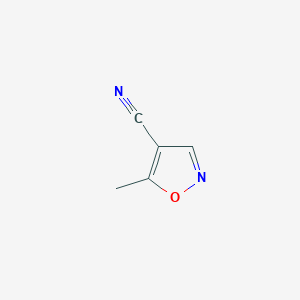

5-Methylisoxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-5(2-6)3-7-8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPKYXYLTAIWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylisoxazole 4 Carbonitrile and Its Derivatives

Classical Synthetic Routes to the Isoxazole (B147169) Core bearing Nitrile and Methyl Groups

The foundational methods for constructing the isoxazole scaffold typically involve cycloaddition reactions and condensation-ring closure strategies. These tried-and-true techniques have been instrumental in accessing a wide array of isoxazole derivatives.

Cycloaddition Reactions in Isoxazole Formation

A cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This powerful transformation allows for the direct formation of the isoxazole ring with a high degree of regioselectivity. The reaction of in situ generated nitrile oxides with terminal acetylenes is a commonly employed method for creating 3,5-disubstituted isoxazoles. nih.govrsc.org For the synthesis of 3,4,5-trisubstituted isoxazoles, which are structurally more complex, the cycloaddition often requires alkynes with a higher degree of substitution to achieve satisfactory yields. beilstein-journals.org

Another significant cycloaddition approach involves the reaction of nitrile oxides with alkenes to produce 2-isoxazolines, which can then be oxidized to the corresponding isoxazoles. researchgate.net The regioselectivity of this cycloaddition is influenced by the electronic and steric properties of both the nitrile oxide and the alkene. nih.gov

Condensation and Ring-Closure Strategies

Condensation reactions provide an alternative and widely used pathway to the isoxazole core. A prominent example is the reaction of hydroxylamine (B1172632) with a β-dicarbonyl compound or its equivalent. For instance, the synthesis of ethyl 5-methylisoxazole-4-carboxylate, a precursor to the target nitrile, can be achieved by reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate (B86663) in the presence of a base like sodium acetate (B1210297). google.comgoogle.comwipo.int This isoxazole ester can then be converted to the corresponding carboxylic acid. google.comnih.govresearchgate.netnih.gov

A related strategy involves the reaction of α-cyano ketones with hydroxylamine. nih.gov Furthermore, multicomponent reactions, where several starting materials are combined in a single step, have emerged as an efficient method. For example, the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes can directly yield 5-amino-isoxazole-4-carbonitriles. nih.govnih.gov

Advanced Synthetic Approaches to 5-Methylisoxazole-4-carbonitrile

In recent years, the field of organic synthesis has witnessed the development of more sophisticated and efficient methods for constructing heterocyclic compounds. These advanced approaches often offer advantages in terms of yield, selectivity, and environmental impact.

Transition Metal-Catalyzed Syntheses

While direct transition metal-catalyzed syntheses specifically for 5-Methylisoxazole-4-carbonitrile are not extensively documented in the provided results, palladium-catalyzed four-component coupling reactions represent a notable advancement in isoxazole synthesis. nih.gov These reactions can involve a terminal alkyne, hydroxylamine, and carbon monoxide to construct the isoxazole ring. nih.gov Although not a direct route to the title compound, this methodology highlights the potential of transition metal catalysis in accessing complex isoxazole structures.

Green Chemistry Approaches in 5-Methylisoxazole-4-carbonitrile Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in chemical synthesis. skpharmteco.comresearchgate.netyoutube.com In the context of isoxazole synthesis, this has led to the development of more environmentally friendly procedures.

One significant green approach is the use of safer, non-toxic, and reusable solvents. skpharmteco.com For example, a multicomponent reaction for the synthesis of 5-amino-isoxazole-4-carbonitriles has been successfully carried out in a deep eutectic solvent composed of glycerol (B35011) and potassium carbonate at room temperature. nih.gov This method offers advantages such as being environmentally benign, economical, and rapid. nih.govnih.gov The use of water as a solvent in cycloaddition reactions of nitrile oxides has also been explored, providing a fast and environmentally friendly route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Microwave-Assisted and Sonochemical Synthesis Methods

Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions. tsijournals.comnih.gov The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. tsijournals.comresearchgate.net For instance, the condensation reaction to form isoxazole Schiff bases has been shown to be much faster under microwave irradiation than with conventional refluxing. tsijournals.com While a specific microwave-assisted synthesis for 5-Methylisoxazole-4-carbonitrile was not detailed in the search results, the synthesis of related 5-amino-3-methyl-isoxazole-4-carboxylic acid encountered stability issues with microwave irradiation, leading to the use of ultrasonic agitation as an alternative. nih.gov Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and efficiency.

Data Tables

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Isoxazole Schiff Bases

| Compound | Conventional Method Time | Conventional Method Yield (%) | Microwave-Assisted Time | Microwave-Assisted Yield (%) |

| 3a | 3 hrs | 79 | 30 sec | 90 |

| 3b | 4 hrs | 75 | 5 min | 91 |

| 3c | 5 hrs | 81 | 8 min | 95 |

| 3d | 4 hrs | 70 | 6 min | 92 |

| 3e | 3 hrs | 80 | 3 min | 94 |

| Data sourced from a study on the synthesis of 3-amino-5-methyl isoxazole Schiff bases. tsijournals.com |

Synthesis of Functionalized 5-Methylisoxazole-4-carbonitrile Derivatives

The functionalization of the 5-methylisoxazole-4-carbonitrile scaffold allows for the systematic modification of its physicochemical properties, which is essential for developing new compounds with tailored activities. Synthetic strategies primarily target the C-3 position, the nitrile group at C-4, and the methyl group at C-5, offering multiple avenues for structural diversification.

The introduction of various substituents at the C-3 position of the isoxazole ring is a common strategy for creating diverse libraries of compounds. This is typically achieved either by constructing the ring with a pre-functionalized precursor or by post-synthetic modification of a 3-unsubstituted or 3-halo-isoxazole.

One of the most fundamental methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.com By choosing a substituted nitrile oxide (R-C≡N⁺-O⁻), a substituent 'R' can be directly installed at the C-3 position of the resulting isoxazole ring.

Alternatively, functionalization can occur after the isoxazole ring has been formed. For instance, 3,5-disubstituted isoxazoles can be synthesized through the condensation of hydroxylamine with 1,3-dicarbonyl compounds. nanobioletters.com Strategies for post-synthetic modification include halogenation at the C-3 position, which can then serve as a handle for cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or alkyl groups. chemistryviews.org This modular approach allows for the late-stage introduction of a wide range of substituents.

Table 1: Strategies for Introducing Substituents at the C-3 Position

| Strategy | Description | Key Reagents/Conditions | Resulting Substituent |

|---|---|---|---|

| Cycloaddition | 1,3-dipolar cycloaddition between a substituted nitrile oxide and an alkyne precursor of the C4-C5 bond. nanobioletters.com | R-CNO, alkyne | Diverse (Alkyl, Aryl, etc.) |

| Condensation | Reaction of a β-ketoester or a related 1,3-dicarbonyl compound with hydroxylamine. nanobioletters.com | R-CO-CH₂-COOR', NH₂OH | Diverse (Alkyl, Aryl) |

| Cross-Coupling | Suzuki-Miyaura coupling of a 3-bromo-isoxazole derivative with a boronic acid. chemistryviews.org | 3-Bromo-isoxazole, R-B(OH)₂, Pd catalyst | Aryl, Vinyl, Alkyl |

The nitrile group (-C≡N) at the C-4 position is a versatile functional group that can be converted into a variety of other moieties, significantly expanding the synthetic utility of 5-methylisoxazole-4-carbonitrile. The high reactivity of the nitrile group allows for transformations via nucleophilic addition, reduction, and hydrolysis. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. For example, the related compound ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed to 5-methylisoxazole-4-carboxylic acid using aqueous sulfuric acid. google.com This carboxylic acid can then be activated, for instance with thionyl chloride, to form an acyl chloride, which readily reacts with amines to form amides. google.com

Reduction: The nitrile group is readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LAH). researchgate.net This introduces a basic aminoethyl group, which is a common pharmacophore.

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This provides a route to C4-acyl-5-methylisoxazoles.

Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups or external reagents to form new heterocyclic rings fused to or substituted on the isoxazole core.

Table 2: Chemical Modifications of the C-4 Nitrile Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (full) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (partial) | H₂O₂, base | Amide (-CONH₂) |

| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone (-COR) |

A stereoselective synthesis is a reaction or sequence of reactions that produces stereoisomeric products (enantiomers or diastereomers) in unequal amounts. iupac.org In the context of isoxazole derivatives, stereocenters are typically introduced on substituents attached to the ring, or the isoxazole is part of a larger chiral molecule. The synthesis of specific stereoisomers is critical in drug development, as different enantiomers or diastereomers can have vastly different biological activities.

Stereoselectivity is often established during the key ring-forming step. chemistryviews.org The 1,3-dipolar cycloaddition of a nitrile oxide to a chiral alkene, for example, can proceed with high diastereoselectivity. nih.gov The facial selectivity of the cycloaddition is influenced by the steric and electronic properties of the substituents on the alkene.

Methodologies for achieving stereoselectivity include:

Substrate Control: Using a starting material that is already chiral. For instance, an alkene derived from a natural product like a terpene can direct the approach of the nitrile oxide. researchgate.net

Auxiliary Control: Attaching a chiral auxiliary to one of the reactants. The auxiliary creates a chiral environment that favors the formation of one stereoisomer over another. The auxiliary can be removed in a subsequent step.

Catalyst Control: Employing a chiral catalyst, such as a chiral Lewis acid, to coordinate to one of the reactants and direct the stereochemical outcome of the reaction.

A modular, diastereoselective synthesis of 3,4,5-trisubstituted isoxazolines has been developed based on a [4+1]-cycloaddition route, demonstrating good yields and high diastereoselectivity. chemistryviews.org Although this example pertains to isoxazolines (the dihydro derivatives of isoxazoles), the principles of controlling stereochemistry are directly relevant.

Table 3: Approaches to Stereoselective Synthesis of Isoxazole Derivatives

| Approach | Principle | Example |

|---|---|---|

| Substrate Control | A chiral center in the alkene or nitrile oxide precursor directs the cycloaddition. | Cycloaddition to an alkene derived from a chiral pool starting material. researchgate.net |

| Auxiliary Control | A removable chiral group attached to a reactant biases the stereochemical outcome. | Use of chiral dioxazaborocine auxiliaries in cycloadditions. nih.gov |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction. | Brønsted acid-catalyzed tandem reactions to form densely functionalized chromeno[3,2-d]isoxazoles. acs.org |

Purification and Isolation Techniques in Research Scale Synthesis

After a chemical synthesis, the target compound must be isolated from byproducts, unreacted starting materials, and solvents. The choice of purification technique depends on the physical properties of the compound, such as its polarity, solubility, and crystallinity.

Crystallization: This is a primary technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound selectively crystallizes out, leaving impurities in the solution. For example, 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide can be purified by crystallization from a heated solvent mixture. google.com The synthesis of 5-methylisoxazole-4-carboxylic acid itself involves steps where the product is refluxed and then isolated, often involving crystallization upon cooling. researchgate.net

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. In the synthesis of ethyl 5-methylisoxazole-4-carboxylate, the product is extracted from the aqueous reaction mixture using dichloromethane (B109758). researchgate.net

Chromatography: This is a powerful and versatile set of techniques for separating complex mixtures.

Column Chromatography: The crude mixture is passed through a column of stationary phase (e.g., silica (B1680970) gel). Components travel at different rates depending on their polarity, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution version of column chromatography used for both analysis and purification. A method for analyzing 5-methylisoxazole-4-carboxylic acid uses reverse-phase (RP) HPLC with a mobile phase of acetonitrile (B52724), water, and an acid modifier. This method is scalable and can be used for preparative separation to isolate impurities. sielc.com

Table 4: Common Purification Techniques for 5-Methylisoxazole-4-carbonitrile Derivatives

| Technique | Principle | Application Example |

|---|---|---|

| Crystallization | Separation based on differences in solubility between the product and impurities in a given solvent. | Isolation of solid isoxazole derivatives like 5-methylisoxazole-4-carboxylic acid. researchgate.net |

| Extraction | Separation based on partitioning between two immiscible liquid phases. | Extraction of ethyl 5-methylisoxazole-4-carboxylate into dichloromethane from an aqueous solution. researchgate.net |

| HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Analysis and preparative separation of 5-methylisoxazole-4-carboxylic acid and its impurities. google.comsielc.com |

| Column Chromatography | Adsorption chromatography used for routine purification of organic compounds. | General purification of isoxazole intermediates on silica gel. |

Reaction Mechanisms and Chemical Transformations of 5 Methylisoxazole 4 Carbonitrile

Reactivity of the Isoxazole (B147169) Ring System in 5-Methylisoxazole-4-carbonitrile

The isoxazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609) due to the presence of the nitrogen and oxygen heteroatoms. These atoms introduce a polarization in the ring and influence its susceptibility to attack by either electrophiles or nucleophiles. The substituents on the ring, a methyl group at position 5 and a nitrile group at position 4, further modulate this reactivity.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic systems. For the parent isoxazole ring, theoretical and experimental studies indicate that electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon. mit.edu This is exemplified in the synthesis of 4-halo-isoxazoles through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl) or bromine (Br₂), which proceeds via attack of an electrophile at the C4 position. beilstein-journals.orgoup.com

However, in the case of 5-Methylisoxazole-4-carbonitrile, the C4 position is already substituted. Any further electrophilic substitution would need to occur at the C3 position. This is generally disfavored in isoxazoles. Furthermore, the nitrile group at C4 is a strong electron-withdrawing group, which deactivates the entire ring towards electrophilic attack. Therefore, direct electrophilic aromatic substitution on 5-Methylisoxazole-4-carbonitrile is not a commonly reported or synthetically viable transformation.

Nucleophilic Attack on the Isoxazole Ring

The presence of electron-withdrawing groups on an aromatic ring can activate it towards nucleophilic aromatic substitution (SNAr). mdpi.com The nitrile group at the C4 position of 5-Methylisoxazole-4-carbonitrile serves as such an activating group. While direct studies on this specific molecule are limited, the reactivity can be inferred from related systems. For instance, 5-nitroisoxazoles, which contain a powerful electron-withdrawing nitro group at the C5 position, readily undergo SNAr reactions where the nitro group is displaced by various nucleophiles. researchgate.net This highlights the susceptibility of the isoxazole ring to nucleophilic attack when suitably activated.

Research on the synthesis of fused isoxazoles has also shown that intramolecular nucleophilic attack on the isoxazole ring is a viable pathway, and the presence of electron-withdrawing groups like cyano (CN) groups is considered in these transformations. jove.com The introduction of an electron-deficient functional group activates five-membered heterocyclic compounds for nucleophilic attack. thieme-connect.com Therefore, it is plausible that under appropriate conditions, 5-Methylisoxazole-4-carbonitrile could react with strong nucleophiles, potentially leading to substitution at the C5 position, displacing the methyl group, or more likely, initiating ring-opening, depending on the reaction conditions and the nature of the nucleophile.

Ring-Opening and Rearrangement Mechanisms

The isoxazole ring, while aromatic, can be susceptible to ring-opening under various conditions, particularly under the influence of strong bases, acids, or nucleophiles. The stability of the ring in 5-Methylisoxazole-4-carbonitrile is influenced by its substituents.

Base-induced ring-opening is a known transformation for isoxazoles. For example, the treatment of isoxazolium salts with hydroxide (B78521) can lead to the formation of α,β-unsaturated ketoximes. While 5-Methylisoxazole-4-carbonitrile is not a salt, strong basic conditions could potentially initiate cleavage of the weak N-O bond.

Acid-catalyzed ring instability has also been noted. In a process for preparing a derivative of the related 5-methylisoxazole-4-carboxylic acid, it was observed that prolonged exposure to strong acidic conditions during the hydrolysis of the corresponding ester could lead to the formation of by-products, suggesting a degree of ring instability. libretexts.org

Nucleophilic attack can also be a prelude to ring rupture. In some nucleophilic substitutions on five-membered heterocycles, ring-opening and fragmentation can occur as a competing pathway. thieme-connect.com For 5-Methylisoxazole-4-carbonitrile, a strong nucleophile could attack the C5 or C3 position, leading to a loss of aromaticity and subsequent cleavage of the N-O bond to yield an open-chain species.

Transformations Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, and cycloaddition reactions.

Hydrolysis and Amidation Reactions

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry, typically proceeding through an amide intermediate. researchgate.netchim.it This reaction can be catalyzed by either acid or base. researchgate.netnih.govmasterorganicchemistry.com

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. A series of proton transfers and tautomerization yields an amide. Further hydrolysis of the amide then produces the carboxylic acid and an ammonium (B1175870) salt. researchgate.net

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation from water generates an imidic acid, which tautomerizes to an amide. Continued hydrolysis under basic conditions saponifies the amide to a carboxylate salt, releasing ammonia. Acidification is then required to obtain the free carboxylic acid. researchgate.netchim.it

These general principles are applicable to 5-Methylisoxazole-4-carbonitrile. The hydrolysis of the closely related ethyl-5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid using 60% aqueous sulfuric acid is a well-documented procedure, demonstrating the stability of the isoxazole core under these specific hydrolytic conditions. libretexts.org Biocatalytic methods using nitrile hydratase enzymes also offer a mild route to convert nitriles into amides, often with high selectivity. mit.edu

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Dilute Acid (e.g., HCl, H₂SO₄) | Heat (reflux) | 5-Methylisoxazole-4-carboxamide (B3392548) | 5-Methylisoxazole-4-carboxylic acid |

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group can participate as a 2π component in cycloaddition reactions, serving as either a dipolarophile in [3+2] cycloadditions or a dienophile in [4+2] Diels-Alder reactions.

In [3+2] cycloadditions, the nitrile C≡N triple bond reacts with a 1,3-dipole. For instance, nitriles can react with nitrile imines to regioselectively form 1,2,4-triazoles. oup.com They also serve as dipolarophiles in reactions with nitrile oxides, which are themselves often used to synthesize isoxazoles, to yield 1,2,4-oxadiazoles. researchgate.netlibretexts.orgchim.it This reactivity provides a pathway to synthesize more complex heterocyclic systems starting from 5-Methylisoxazole-4-carbonitrile.

Table 2: Examples of [3+2] Cycloaddition Reactions with Nitriles

| 1,3-Dipole | Dipolarophile | Product Heterocycle |

|---|---|---|

| Nitrile Imine (R-C≡N⁺-N⁻-R') | Nitrile (R''-C≡N) | 1,2,4-Triazole |

In the context of [4+2] or Diels-Alder reactions, nitriles are generally considered weak dienophiles. However, their reactivity can be enhanced when they are part of a molecule with strong electron-withdrawing character, or when reacting with highly reactive, electron-rich dienes. jove.comresearchgate.net While unactivated nitriles rarely participate as dienophiles, there are documented cases of aza-Diels-Alder reactions, particularly in intramolecular scenarios, that lead to the formation of pyridine (B92270) derivatives. mit.edu The participation of 5-Methylisoxazole-4-carbonitrile in such a reaction would depend heavily on the diene partner and the reaction conditions.

Reduction and Derivatization of the Nitrile

The nitrile group in 5-methylisoxazole-4-carbonitrile is a key functional handle that can be transformed into a variety of other functional groups, most notably amines and amides.

Reduction to Amines:

The reduction of the nitrile group to a primary amine, (5-methylisoxazol-4-yl)methanamine, is a fundamental transformation. This can be achieved using several standard reducing agents. Common methods include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.orgchemistrysteps.com Catalytic hydrogenation is another effective method, typically employing catalysts such as palladium, platinum, or nickel at elevated temperatures and pressures. libretexts.org

The reaction proceeds via the addition of hydride ions to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. libretexts.org

Reaction: 5-Methylisoxazole-4-carbonitrile → (5-Methylisoxazol-4-yl)methanamine

Table 1: General Conditions for Nitrile Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

| LiAlH₄ | Diethyl ether / THF | 0°C to reflux, followed by aqueous workup | Primary Amine |

| H₂ / Raney Nickel | Ethanol / Methanol | Elevated pressure and temperature | Primary Amine |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol / Methanol | Elevated pressure and temperature | Primary Amine |

This table presents generally accepted conditions for nitrile reductions and may not represent specific optimized conditions for 5-Methylisoxazole-4-carbonitrile.

Derivatization to Amides and Carboxylic Acids:

The nitrile group can also be hydrolyzed to form the corresponding amide, 5-methylisoxazole-4-carboxamide, and subsequently the carboxylic acid, 5-methylisoxazole-4-carboxylic acid. nih.govchemguide.co.uk Partial hydrolysis to the amide can be achieved under carefully controlled acidic or basic conditions, often with heating. commonorganicchemistry.comchemistrysteps.com For instance, using hydrogen peroxide in an alkaline solution is a mild method for converting nitriles to amides. commonorganicchemistry.com

Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as refluxing with a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH). chemistrysteps.comchemguide.co.uk The reaction first proceeds to the amide, which is then hydrolyzed further to the carboxylic acid. lumenlearning.com The synthesis of 5-methylisoxazole-4-carboxylic acid, an important intermediate for the antirheumatic drug Leflunomide (B1674699), often involves the hydrolysis of the corresponding ethyl ester, which is synthesized from (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate and hydroxylamine (B1172632) hydrochloride. researchgate.netnih.gov

Reactivity of the Methyl Group at C-5 Position

The methyl group at the C-5 position of the isoxazole ring, while generally stable, can participate in various functionalization and condensation reactions, often requiring activation.

The functionalization of the C-5 methyl group typically involves its conversion into more reactive intermediates. For example, oxidation of the methyl group can lead to the corresponding alcohol (5-(hydroxymethyl)isoxazole-4-carbonitrile) or aldehyde (5-formylisoxazole-4-carbonitrile). These intermediates can then be used in further synthetic transformations. For instance, studies on related 5-methylisoxazole (B1293550) derivatives have shown that the corresponding 5-hydroxymethyl or 5-formyl derivatives can be precursors to 5-(fluoroalkyl)isoxazoles. byjus.com

Another potential functionalization is the bromination of the methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation conditions to yield 5-(bromomethyl)isoxazole-4-carbonitrile. This bromide is a versatile intermediate for nucleophilic substitution reactions.

The protons of the C-5 methyl group can exhibit some acidity, allowing the methyl group to act as a nucleophile in condensation reactions, particularly if a strong base is used to generate a carbanion. This is analogous to the Claisen-Schmidt condensation, where an enolizable ketone or aldehyde reacts with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

In the case of 5-methylisoxazole-4-carbonitrile, condensation with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a suitable base could potentially yield a styryl-isoxazole derivative. The reactivity in such condensations would be influenced by the electron-withdrawing nature of the adjacent isoxazole ring and the C-4 nitrile group.

Multi-Component Reactions Incorporating 5-Methylisoxazole-4-carbonitrile

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov While there is extensive literature on the synthesis of isoxazole rings via MCRs, the use of pre-formed 5-methylisoxazole-4-carbonitrile as a component in MCRs is less documented.

However, the functional groups present in 5-methylisoxazole-4-carbonitrile and its derivatives offer potential for participation in various MCRs. For example, the primary amine derivative, (5-methylisoxazol-4-yl)methanamine, could be a component in the Ugi or Passerini reactions. The Ugi reaction, a four-component reaction, typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org

Similarly, the reactivity of the C-5 methyl group could be exploited in MCRs like the Gewald reaction, which involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur to produce a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org If the methyl group of 5-methylisoxazole-4-carbonitrile could be oxidized to a formyl group, this aldehyde could then participate as a carbonyl component in a Gewald reaction.

Mechanistic Investigations via Kinetic and Spectroscopic Methods

The mechanisms of isoxazole reactions have been the subject of theoretical and experimental studies. The thermal and photochemical behavior of the isoxazole ring often involves ring-opening and rearrangement.

Theoretical studies using methods like CASSCF have explored the photochemical transformation of isoxazoles, suggesting that upon excitation, the isoxazole ring can undergo isomerization through various pathways, including the formation of intermediates like nitrile ylides. nih.govacs.org Time-resolved photoelectron spectroscopy studies have shown that for isoxazole, the dominant reaction channel upon photoexcitation is a rapid ring-opening resulting from the cleavage of the O-N bond. acs.org

The crystal structure of the related 5-methylisoxazole-4-carboxylic acid has been determined, providing precise data on bond lengths and angles within the molecule. researchgate.netnih.gov Spectroscopic data, including ¹³C NMR, IR, and Raman spectra, are also available for this carboxylic acid derivative, which can serve as a reference for studying reactions involving the nitrile. nih.govchemicalbook.com

Computational and Theoretical Investigations of 5 Methylisoxazole 4 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. For a molecule like 5-methylisoxazole-4-carbonitrile, these calculations would typically be performed using Density Functional Theory (DFT) methods.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. iosrjournals.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

For 5-methylisoxazole-4-carbonitrile, the HOMO would likely be distributed over the electron-rich isoxazole (B147169) ring, while the LUMO would be expected to have significant contributions from the electron-withdrawing nitrile group (-C≡N). The energy gap would provide insight into its kinetic stability and susceptibility to electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies This table is illustrative and not based on published experimental data for this specific compound.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | -1.5 | C (nitrile), N (nitrile), C4 (isoxazole) |

| HOMO | -7.2 | N (isoxazole), O (isoxazole), C5 (isoxazole) |

| HOMO-LUMO Gap | 5.7 | - |

The distribution of electron density within a molecule is crucial for understanding its interactions. An electrostatic potential (ESP) map visually represents the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In 5-methylisoxazole-4-carbonitrile, the nitrogen atom of the nitrile group and the oxygen atom of the isoxazole ring would be expected to be regions of negative electrostatic potential due to their high electronegativity. Conversely, the carbon atom of the nitrile group and the hydrogen atoms of the methyl group would exhibit positive electrostatic potential. This distribution influences how the molecule interacts with other polar molecules and ions. DFT calculations on similar heterocyclic compounds have been used to map these features and explain regioselectivity in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a relatively rigid molecule like 5-methylisoxazole-4-carbonitrile, MD simulations would be employed to understand the rotational dynamics of the methyl group and to analyze its interactions with solvent molecules.

Simulations would reveal the preferred orientation of the molecule in different environments and the stability of its various conformations. Such studies are crucial for understanding how the molecule might bind to a biological target, as seen in MD simulations of other isoxazole derivatives targeting enzymes. The results typically include analyses of root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvent organization around the solute.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a powerful computational tool for investigating the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, and, crucially, the transition states that connect them.

By mapping the potential energy surface of a reaction, DFT calculations can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. This information is vital for calculating the activation energy, which determines the reaction rate.

For 5-methylisoxazole-4-carbonitrile, one could theoretically study its hydrolysis to the corresponding carboxylic acid, a known degradation pathway for related structures. japsonline.com The analysis would involve locating the transition state for the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon. The calculated activation energy would predict the feasibility of this reaction under various conditions. Similar computational studies have been performed to elucidate reaction mechanisms for other heterocyclic systems.

DFT methods can accurately predict various spectroscopic parameters, which is an invaluable tool for structural confirmation.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data for structural validation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic functional group vibrations, such as the C≡N stretch of the nitrile group and the ring vibrations of the isoxazole core.

Table 2: Predicted Spectroscopic Data (Illustrative) This table is illustrative and not based on published experimental data for this specific compound.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C≡N) | ~115-120 ppm |

| ¹H NMR | Chemical Shift (CH₃) | ~2.5 ppm |

| FT-IR | Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are powerful tools in drug discovery and materials science for predicting the activity of unsynthesized compounds and for understanding the molecular features that govern a particular outcome. researchgate.net

For a class of compounds like isoxazole derivatives, which have shown a wide range of biological activities including anti-inflammatory and anticancer effects, QSAR studies are instrumental in optimizing their therapeutic potential. nih.govnih.govnih.gov A typical QSAR study involves the generation of a dataset of molecules with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power. nih.govrsc.org

A hypothetical QSAR study on a series of 5-Methylisoxazole-4-carbonitrile derivatives could be designed to explore their potential as, for instance, farnesoid X receptor (FXR) agonists. nih.gov In such a study, various descriptors would be calculated for each analog. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed. nih.govnih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting contour maps can visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity, thus guiding the design of more potent analogs. nih.govnih.gov

For example, a CoMSIA model for isoxazole derivatives as FXR agonists revealed that hydrophobic and electronegative groups at specific positions are crucial for their agonistic activity. nih.gov Such insights are invaluable for the rational design of new compounds based on the 5-Methylisoxazole-4-carbonitrile scaffold.

| Descriptor Type | Examples | Relevance to 5-Methylisoxazole-4-carbonitrile |

| Topological | Kier & Hall indices, Balaban index | Describes the overall shape and branching of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies | Influences interactions with polar residues in a binding site. |

| Steric | Molar refractivity, van der Waals volume | Determines the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects membrane permeability and hydrophobic interactions. |

Similarly, QSPR models can be developed to predict the physicochemical properties of 5-Methylisoxazole-4-carbonitrile and its derivatives. researchgate.net For example, a QSPR model could predict properties like lipophilicity (logP), which is a critical parameter for drug absorption and distribution. researchgate.net By understanding the relationship between the structure and these properties, chemists can design molecules with improved pharmacokinetic profiles.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ijpsr.com This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the drug discovery process. ijpsr.com For a compound like 5-Methylisoxazole-4-carbonitrile, virtual screening can be employed to explore its potential to interact with various biological targets.

There are two main types of virtual screening:

Ligand-based virtual screening (LBVS): This method relies on the knowledge of other molecules that bind to the target of interest. nih.gov It uses the principle of molecular similarity, where it is assumed that structurally similar molecules are likely to have similar biological activities. If a known active ligand for a particular target shares structural features with 5-Methylisoxazole-4-carbonitrile, LBVS can be used to screen a database of related compounds.

Structure-based virtual screening (SBVS): This approach requires the three-dimensional structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy. ijpsr.com Molecular docking is the most common SBVS technique. ijpsr.comjocms.org It involves predicting the preferred orientation of a ligand when bound to a target to form a stable complex. ijpsr.com The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity.

A molecular docking study of 5-Methylisoxazole-4-carbonitrile would involve preparing the 3D structure of the compound and docking it into the active site of a chosen protein target. For instance, based on the known activities of other isoxazole derivatives, potential targets could include cyclooxygenase (COX) enzymes or various protein kinases. nih.govnih.gov The docking results would provide insights into the potential binding mode of 5-Methylisoxazole-4-carbonitrile, including key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the target protein. nih.gov

| Docking Parameter | Description | Significance in Virtual Screening |

| Docking Score | An estimation of the binding affinity between the ligand and the protein. | Used to rank and prioritize compounds for further testing. |

| Binding Pose | The predicted orientation and conformation of the ligand within the binding site. | Provides insights into the mechanism of action and guides lead optimization. |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, ionic bonds, etc. | Identifies the specific residues responsible for binding and informs structure-activity relationships. |

Following virtual screening, the most promising "hits" can be further analyzed and optimized through virtual ligand design. This involves modifying the structure of the initial hit compound in silico to improve its binding affinity, selectivity, and pharmacokinetic properties. For 5-Methylisoxazole-4-carbonitrile, this could involve adding or modifying substituents on the isoxazole ring or the carbonitrile group to enhance its interaction with the target protein, guided by the insights gained from the docking studies.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methylisoxazole 4 Carbonitrile and Its Analogs

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of 5-Methylisoxazole-4-carbonitrile and its derivatives. By providing highly accurate mass measurements, HRMS allows for the confirmation of molecular formulas, which is a critical first step in structural elucidation. For instance, in the analysis of degradation products of related compounds, HRMS has been successfully used to identify 5-Methylisoxazole-4-carboxylic acid. researchgate.net The high resolution of this technique enables the differentiation between compounds with very similar nominal masses, ensuring a high degree of confidence in the assigned chemical formula.

A study on a new bis-isoxazole compound demonstrated the power of HRMS in conjunction with other spectroscopic methods. The pseudo-molecular ion peak observed in the HRMS spectrum was consistent with the proposed molecular formula, providing crucial evidence for the successful synthesis of the target molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and the spatial relationships between them.

For isoxazole (B147169) derivatives, ¹H and ¹³C NMR spectra reveal characteristic chemical shifts that are influenced by the electronic nature of the heterocyclic ring. mdpi.com For example, the protons and carbons of the isoxazole ring in 5-(1-pyrenyl)-1,2-azoles show downfield shifts compared to their pyrazole (B372694) analogs, which is attributed to the π-deficient character of the isoxazole ring. mdpi.com

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To definitively establish the regioselectivity of reactions and to assign all proton and carbon signals unambiguously, 2D NMR techniques are routinely employed. These experiments are crucial when the one-dimensional spectra are complex or when multiple isomers could potentially be formed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is particularly valuable as it shows correlations between protons and carbons that are separated by two or three bonds. This information is instrumental in piecing together the carbon skeleton and in determining the substitution pattern on the isoxazole ring. nih.gov

In a study of a newly synthesized bis-isoxazole, HMBC experiments were critical in confirming the regioselectivity of the cycloaddition reaction. nih.gov The observed long-range correlations allowed for the definitive assignment of the structure, ruling out other possible isomers. nih.gov Similarly, for 5-(1-pyrenyl)-1,2-azoles, 2D NMR experiments, including COSY, HSQC, and HMBC, were used to establish the regioselectivity of their formation. mdpi.com

A 2D-NMR strategy has also been developed for the analysis of weakly ordered, fully deuterated enantiomers in chiral liquid crystals, showcasing the versatility of these techniques. nih.gov

Solid-State NMR Applications

While solution-state NMR is the most common approach, solid-state NMR (ssNMR) spectroscopy offers unique insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For nitrogen-containing heterocycles like 5-Methylisoxazole-4-carbonitrile, ssNMR can be particularly informative.

Recent advancements in ¹³C{¹⁴N} solid-state NMR act as an "attached nitrogen test," which can distinguish between heterocyclic isomers by identifying carbon atoms directly bonded to nitrogen. nih.govnsf.govacs.org This is especially useful when solution NMR data is ambiguous. nih.govacs.org The technique exploits the dipolar couplings between ¹³C and the highly abundant ¹⁴N nucleus. nsf.gov Although ¹⁴N is a quadrupolar nucleus, which can present challenges, specialized pulse sequences like RESPDOR (Resonance Echo Saturation Pulse Double Resonance) have made these experiments more accessible. nih.govnsf.govacs.org

Furthermore, ¹⁵N solid-state NMR, often coupled with quantum chemical calculations, can provide detailed information about the electronic environment of the nitrogen atoms within the heterocycle. acs.org The chemical shift tensor principal values are sensitive to the hybridization and bonding of the nitrogen atom. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For 5-Methylisoxazole-4-carbonitrile, the nitrile (C≡N) stretching vibration is expected to be a prominent and characteristic band in the IR and Raman spectra. In a study of the related compound, 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide, FT-IR and FT-Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, were used to perform a detailed vibrational analysis. nih.gov A similar approach was taken for 5-methyl-3-phenylisoxazole-4-carboxylic acid, where the experimental FT-IR and Laser-Raman spectra were recorded and assigned with the aid of theoretical calculations. nih.gov

The IR and Raman spectra of 5-Methylisoxazole-4-carboxylic acid, an analog of the title compound, are available in public databases and show characteristic absorptions for the carboxylic acid and the isoxazole ring. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of 5-Methylisoxazole-4-carboxylic acid has been determined, revealing that the molecule is planar. researchgate.netnih.gov In the crystal, strong intermolecular O-H···N hydrogen bonds link the molecules into one-dimensional chains. researchgate.netnih.gov This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions in the solid state.

X-ray crystallography has also been extensively used to study other isoxazole derivatives, providing insights into their conformation and packing in the crystal lattice. researchgate.netresearchgate.netmdpi.com For instance, the crystal structure of various trisubstituted isoxazoles has been determined to understand their activity as allosteric ligands. researchgate.net

Table of Crystallographic Data for 5-Methylisoxazole-4-carboxylic acid nih.gov

| Crystal Data | Value |

| Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| Volume (ų) | 576.0 (2) |

| Z | 4 |

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze chiral molecules. saschirality.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. saschirality.org While 5-Methylisoxazole-4-carbonitrile itself is not chiral, derivatives bearing a stereocenter can be studied using these techniques to determine their absolute configuration and to investigate conformational properties. saschirality.org

The application of chiroptical spectroscopy is crucial for understanding the stereochemistry of biologically active molecules, where enantiomers often exhibit different pharmacological effects. unistra.fr Advanced chiroptical methods like Circularly Polarized Luminescence (CPL) are also emerging as powerful tools for the analysis of chiral emissive systems. univ-rennes.frrsc.org The development of computational methods to predict chiroptical spectra has further enhanced the utility of these techniques in assigning the absolute configuration of complex chiral molecules. saschirality.org

Chromatographic and Separation Science Methodologies in Research

Chromatographic and separation techniques are indispensable tools in the research and analysis of 5-methylisoxazole-4-carbonitrile and its analogs. These methodologies are crucial for purification, identification, and quantification, particularly in complex matrices such as reaction mixtures or biological samples. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective, whether it be preparative isolation or trace-level detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis of polar isoxazole derivatives. For analogs like 5-methylisoxazole-4-carboxylic acid, RP-HPLC methods have been developed using simple mobile phases. sielc.com A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is readily substituted with a volatile acid such as formic acid. sielc.comsielc.com These HPLC methods are often scalable, allowing for their use in preparative separations to isolate impurities. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) enables fast UPLC applications, significantly reducing analysis time while maintaining high resolution. sielc.comsielc.com

In the solid-phase synthesis of peptides incorporating analogs like 5-amino-3-methyl-isoxazole-4-carboxylic acid, HPLC analysis is vital for monitoring the reaction and assessing the purity of the final product. nih.gov

| Parameter | Description | Source(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Analogs Studied | 5-Methylisoxazole-4-carboxylic acid, Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | sielc.comsielc.com |

| Stationary Phase | Newcrom R1 (special reverse-phase column with low silanol (B1196071) activity) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |

| Applications | Purity analysis, Impurity isolation, Pharmacokinetics, Fast UPLC applications | sielc.comsielc.com |

High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a specific, accurate, and robust method for the analysis of isoxazole-containing compounds. A validated HPTLC method has been established for the analysis of leflunomide (B1674699) and its degradation products, which include 5-methylisoxazole-4-carboxylic acid. colab.wsresearchgate.net This method utilizes silica (B1680970) gel plates as the stationary phase and a mixture of solvents as the mobile phase, with quantification performed via UV detection. colab.wsresearchgate.net Such methods are validated according to International Council for Harmonisation (ICH) guidelines, ensuring their reliability for parameters like linearity, accuracy, precision, and specificity. colab.wsresearchgate.net

| Parameter | Description | Source(s) |

| Technique | High-Performance Thin-Layer Chromatography (HPTLC) | colab.wsresearchgate.net |

| Analogs Studied | Leflunomide, 5-Methylisoxazole-4-carboxylic acid | colab.wsresearchgate.net |

| Stationary Phase | Pre-coated TLC plates with silica gel G 60F254 | colab.wsresearchgate.net |

| Mobile Phase | Toluene‒Chloroform (B151607)‒Ethanol (4:4:2, V/V) | colab.ws |

| Detection | UV at 266 nm | colab.ws |

| Validation | Performed according to ICH Q2 (R1) guidelines | colab.wsresearchgate.net |

| TLC Application | Reaction monitoring | rasayanjournal.co.in |

| TLC Visualization | UV light (254 nm), Iodine vapor | researchgate.net |

Supercritical Fluid Chromatography (SFC)

For the separation of chiral isoxazole analogs, Supercritical Fluid Chromatography (SFC) presents numerous advantages over traditional liquid chromatography. nih.gov SFC has been successfully applied to the preparative enantioseparation of 3-carboxamido-5-aryl isoxazole molecules. nih.gov This advanced technique utilizes a polysaccharide-based stationary phase, such as Chiralpak® AD-H, with supercritical carbon dioxide as the main mobile phase and a co-solvent like ethanol. nih.gov SFC is noted for higher production rates and lower environmental impact compared to HPLC, making it a preferred method for obtaining pure enantiomers in drug development. nih.gov

| Parameter | Description | Source(s) |

| Technique | Chiral Supercritical Fluid Chromatography (SFC) | nih.gov |

| Analogs Studied | 3-Carboxamido-5-aryl isoxazole molecules (chiral) | nih.gov |

| Stationary Phase | Chiralpak® AD-H (tris-3,5-dimethylphenylcarbamate of amylose) | nih.gov |

| Mobile Phase | Supercritical CO2 with Ethanol as a co-solvent | nih.gov |

| Application | Preparative enantioseparation | nih.gov |

Hyphenated Techniques

The coupling of chromatographic systems with powerful detectors, known as hyphenated techniques, provides enhanced analytical capabilities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, used for the characterization of isoxazole-containing compounds. In the analysis of peptides incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid, an LC-MS system equipped with a Quadrupole Time-of-Flight (qTOF) mass spectrometer was used to confirm the identity of the synthesized products. nih.gov Similarly, HPTLC has been coupled with high-resolution mass spectrometry (HR-MS) to identify and characterize the degradation products of leflunomide, including 4-(trifluoromethyl)aniline (B29031) and 5-methylisoxazole-4-carboxylic acid, following forced degradation studies. colab.ws

| Technique | Application | Analogs Studied | Source(s) |

| HPTLC-HR-MS | Characterization of forced degradation products | Leflunomide, 5-Methylisoxazole-4-carboxylic acid, 4-(Trifluoromethyl)aniline | colab.ws |

| LC-MS (qTOF) | Analysis and characterization of crude peptide products | Peptides containing 5-Amino-3-methyl-isoxazole-4-carboxylic acid | nih.gov |

Applications of 5 Methylisoxazole 4 Carbonitrile in Medicinal Chemistry and Drug Discovery Research

5-Methylisoxazole-4-carbonitrile as a Privileged Scaffold in Drug Design

The isoxazole (B147169) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. bohrium.comdaneshyari.comnih.govrsc.orgresearchgate.net This designation is attributed to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities. The isoxazole moiety's distinct electronic properties, including its capacity to act as a hydrogen bond acceptor and its potential for π-π stacking interactions, contribute to its versatility in drug design. daneshyari.com

The 5-methylisoxazole (B1293550) core, in particular, is a key feature in several biologically active compounds. A notable example is the isoxazole-containing drug Leflunomide (B1674699), which is used in the treatment of rheumatoid arthritis. bohrium.comnih.gov The structural isomerism of the isoxazole ring, such as the difference between 5-methylisoxazole-4-carboxamide (B3392548) and 5-methylisoxazole-3-carboxamide (B1215236) scaffolds, has been shown to significantly impact the metabolic stability and toxicological profiles of the resulting compounds. nih.gov This highlights the critical role of the scaffold's specific arrangement in determining the ultimate biological effect. The inherent properties of the isoxazole ring, including its contribution to improved physicochemical properties like efficacy and reduced toxicity, make the 5-Methylisoxazole-4-carbonitrile scaffold an attractive starting point for the design of new drugs. daneshyari.com

Role as a Synthetic Intermediate for Bioactive Molecules

5-Methylisoxazole-4-carbonitrile and its direct precursor, 5-methylisoxazole-4-carboxylic acid, are valuable intermediates in the synthesis of a variety of bioactive molecules. nih.govresearchgate.net A prominent example is the industrial synthesis of Leflunomide, where 5-methylisoxazole-4-carboxylic acid is a key precursor. researchgate.netgoogle.com The synthesis involves the reaction of ethyl acetoacetate (B1235776) and triethyl orthoformate, followed by cyclization with hydroxylamine (B1172632) to form the ethyl ester of 5-methylisoxazole-4-carboxylic acid. This ester is then hydrolyzed to the carboxylic acid, which can be further converted to the corresponding carbonitrile. google.com

The versatility of the isoxazole ring is further demonstrated by its use in the synthesis of unnatural amino acids for incorporation into peptides. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used in solid-phase peptide synthesis to create novel α/β-mixed peptides. nih.gov This showcases the potential of the 5-methylisoxazole-4-carbonitrile core to be elaborated into more complex and functionally diverse molecules with potential therapeutic applications. The degradation of Leflunomide under stress conditions has been shown to yield 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline (B29031), further confirming the stability and importance of this core structure. colab.ws

Development of 5-Methylisoxazole-4-carbonitrile-Containing Lead Compounds

The 5-methylisoxazole scaffold has served as a foundation for the development of numerous lead compounds with a range of biological activities. A study on 5-methylisoxazole-3-carboxamide derivatives, which are structural isomers of compounds derived from 5-Methylisoxazole-4-carbonitrile, demonstrated their potential as antitubercular agents. researchgate.net In this study, a series of compounds were synthesized and evaluated against Mycobacterium tuberculosis. Several derivatives exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 3.125 µM. researchgate.net

This research exemplifies a common strategy in drug discovery where a core scaffold, in this case, 5-methylisoxazole, is systematically modified to optimize its interaction with a biological target and improve its therapeutic index. The structure-activity relationship (SAR) studies derived from such investigations provide crucial insights for the rational design of more potent and selective lead compounds.

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives

| Compound | MIC (µM) against M. tuberculosis H37Rv |

| 9 | 6.25 |

| 10 | 3.125 |

| 13 | 6.25 |

| 14 | 3.125 |

Data sourced from a study on new 5-methylisoxazole-3-carboxamide derivatives as antitubercular agents. researchgate.net

Design and Synthesis of Library Compounds Based on the 5-Methylisoxazole-4-carbonitrile Core

The generation of compound libraries around a privileged scaffold is a powerful strategy in modern drug discovery for identifying novel hits against a variety of biological targets. While specific examples of large-scale combinatorial libraries based on the 5-Methylisoxazole-4-carbonitrile core are not extensively documented in publicly available literature, the chemical tractability of the isoxazole ring system makes it an ideal candidate for such endeavors. researchgate.net

The synthesis of isoxazole derivatives can be achieved through various established methods, including multicomponent reactions, which are highly amenable to library synthesis. The functional groups present in 5-Methylisoxazole-4-carbonitrile, namely the nitrile and the potential for modification at the methyl group or the isoxazole ring itself, offer multiple points for diversification. This allows for the creation of a wide array of analogs with diverse physicochemical properties, increasing the probability of identifying compounds with desired biological activities. The synthesis of novel 4-(5-methylisoxazol-3-ylamino) thiazole (B1198619) derivatives with anti-inflammatory activity serves as an example of how the 5-methylisoxazole core can be elaborated to generate a series of related compounds for biological screening. jocpr.com

Prodrug Strategies Involving 5-Methylisoxazole-4-carbonitrile

Prodrug strategies are frequently employed to overcome unfavorable pharmacokinetic properties of active drug molecules, such as poor solubility, rapid metabolism, or lack of site-specific delivery. nih.govnih.gov While specific prodrugs derived directly from 5-Methylisoxazole-4-carbonitrile are not prominently reported, the chemical functionalities of this scaffold lend themselves to various prodrug design approaches.

The nitrile group of 5-Methylisoxazole-4-carbonitrile could potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which in turn could be a prodrug of a more active species or could be designed to be released at a specific site. For instance, the active metabolite of Leflunomide is formed through the cleavage of the isoxazole ring. nih.gov This metabolic activation is a form of a prodrug mechanism. Future research could explore the design of prodrugs based on the 5-Methylisoxazole-4-carbonitrile scaffold to enhance drug delivery and therapeutic efficacy. For example, ester or amide prodrugs of the corresponding carboxylic acid could be synthesized to improve membrane permeability.

Target-Oriented Synthesis of 5-Methylisoxazole-4-carbonitrile Analogs for Specific Biological Pathways

Target-oriented synthesis involves the rational design and creation of molecules to interact with a specific biological target, such as an enzyme or a receptor, that is implicated in a particular disease pathway. The 5-methylisoxazole scaffold has been utilized in such approaches to develop potent and selective inhibitors.

For example, a series of 4,5-dihydro-5-methylisoxazolin-5-carboxamide derivatives, which are structurally related to 5-Methylisoxazole-4-carbonitrile, were designed and synthesized as antagonists of the Very Late Antigen-4 (VLA-4) receptor. rsc.org VLA-4 is an integrin involved in inflammatory processes, making it a key target for autoimmune diseases. In this study, one of the synthesized compounds demonstrated a high receptor binding affinity of 4 nM and good metabolic stability. rsc.org This work illustrates how the isoxazole core can be fine-tuned through chemical synthesis to achieve high affinity and selectivity for a specific biological target, a critical step in the development of new medicines.

Biological Activity and Mechanistic Studies of 5 Methylisoxazole 4 Carbonitrile Derivatives

In Vitro Screening Methodologies for Biological Activity

The initial assessment of the biological potential of 5-Methylisoxazole-4-carbonitrile derivatives relies on a variety of in vitro screening methodologies. These assays are crucial for identifying and characterizing the bioactivity of these compounds at a cellular and molecular level.

Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. For isoxazole (B147169) derivatives, various enzyme inhibition assays are employed to determine their potential as therapeutic agents. For instance, derivatives of isoxazole have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme linked to several human malignancies. nih.gov In such studies, a fluorescence-based assay can be utilized where the hydrolysis of a substrate like 4-nitrophenyl acetate (B1210297) (4-NPA) by CA is monitored. nih.gov The inhibition potential of the test compounds is determined by the enhancement of the fluorescence signal upon binding to the enzyme's active site. nih.gov

| Compound Class | Target Enzyme | Assay Method | Key Findings | Citation |

|---|---|---|---|---|

| Isoxazole Derivatives | Carbonic Anhydrase IX | Fluorescence-based inhibition assay using 4-nitrophenyl acetate as a substrate. | Some derivatives showed significant inhibitory action, with their binding mechanism explored through molecular docking. | nih.gov |

| Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial Serine Acetyltransferase (SAT) | Biochemical evaluation of enzyme inhibition. | Several derivatives were found to be more affine to the enzyme than the initial hit compound. | nih.gov |

Receptor Binding Studies

Receptor binding studies are fundamental in determining the affinity and selectivity of a compound for a specific biological target. For isoxazole derivatives, these studies have been crucial in identifying their potential as modulators of various receptors. For example, isoxazole-4-carboxamide derivatives have been investigated for their ability to bind to and modulate AMPA receptors, which are implicated in chronic pain and neurological disorders. nih.govresearchgate.net

Whole-cell patch-clamp electrophysiology is a common technique used in these studies. This method allows for the measurement of ion currents through receptor channels in response to the application of the compound, providing insights into its inhibitory or potentiating effects. nih.govresearchgate.net Studies on isoxazole-4-carboxamide derivatives have shown that certain compounds can significantly inhibit AMPA receptor activity, highlighting their therapeutic potential. nih.govresearchgate.net While direct receptor binding data for 5-Methylisoxazole-4-carbonitrile is scarce, the established protocols for related compounds pave the way for future investigations into its receptor binding profile.

| Compound Class | Target Receptor | Assay Method | Key Findings | Citation |

|---|---|---|---|---|

| Isoxazole-4-carboxamide derivatives | AMPA Receptors (GluA2 and GluA2/3 subtypes) | Whole-cell patch clamp electrophysiology in HEK293t cells. | Certain derivatives potently inhibited AMPA receptor-mediated currents and altered receptor kinetics. | nih.govresearchgate.net |

| Isoxazole analogues | System xc- Transporter | L-[3H]-Glu uptake assays in SNB-19 cells. | Some analogues inhibited glutamate (B1630785) uptake with potency comparable to the endogenous substrate cystine. | nih.gov |

Cell-Based Assays (e.g., cytotoxicity, proliferation, signaling pathway modulation)

Cell-based assays are essential for evaluating the effects of compounds on cellular processes such as viability, proliferation, and signaling. For isoxazole derivatives, a range of cell-based assays are utilized to screen for potential anticancer and anti-inflammatory activities.

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Several studies have employed the MTT assay to evaluate the cytotoxic effects of isoxazole derivatives on various cancer cell lines, such as colon carcinoma (HT-29) and melanoma (C-6). nih.gov

Cell Proliferation Assays: Cell proliferation can be measured using various techniques. The BrdU (Bromodeoxyuridine) assay detects DNA synthesis in proliferating cells, providing a direct measure of cell division. nih.gov Other methods include the WST-1 and CyQUANT assays, which measure metabolic activity and DNA content, respectively. nih.gov These assays are crucial for determining the anti-proliferative effects of isoxazole derivatives. For instance, a KRASG12V dependent Ba/F3 cell proliferation assay was used to evaluate pan-KRAS inhibitors, including isoxazole regioisomers. acs.org

Signaling Pathway Modulation: Understanding how a compound affects cellular signaling pathways is key to elucidating its mechanism of action. Western blotting and quantitative RT-PCR are common methods used to investigate the modulation of signaling pathways. For example, an isoxazole chalcone (B49325) derivative was found to enhance melanogenesis in B16 melanoma cells by activating the Akt/GSK3β/β-catenin signaling pathways. mdpi.com Similarly, the immunosuppressive effects of some isoxazole derivatives have been linked to their ability to modulate signaling pathways involving NF-κB and Bcl2/Bax. mdpi.com

| Assay Type | Methodology | Application for Isoxazole Derivatives | Citation |

|---|---|---|---|

| Cytotoxicity | MTT assay | Screening for cytotoxic effects on cancer cell lines (e.g., HT-29, C-6). | nih.gov |

| Cell Proliferation | BrdU assay, WST-1 assay, CyQUANT assay | Measuring the anti-proliferative activity of derivatives. | nih.govnih.gov |

| Signaling Pathway Modulation | Western Blotting, qRT-PCR | Investigating effects on pathways like Akt/GSK3β/β-catenin and NF-κB. | mdpi.commdpi.com |

In Vivo Models for Mechanistic Elucidation

While in vitro studies provide valuable initial data, in vivo models are essential for understanding the physiological effects and mechanisms of action of a compound in a whole organism. For isoxazole derivatives, various animal models are used to evaluate their therapeutic potential. For instance, to assess the anti-inflammatory activity of isoxazolo[4,5-d]pyridazin-4-one analogues, the carrageenan-induced rat paw edema assay is employed. mdpi.com This model allows for the evaluation of a compound's ability to reduce inflammation in a living animal.

In the context of anticancer research, xenograft models are commonly used. These models involve implanting human tumor cells into immunocompromised mice. For example, the MV4-11 xenograft model has been used to demonstrate the in vivo efficacy of N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea derivatives as FLT3 inhibitors, showing complete tumor regression. nih.gov Although specific in vivo studies on 5-Methylisoxazole-4-carbonitrile are not documented, these established models provide a clear path for its future preclinical evaluation.

Structure-Activity Relationship (SAR) Studies of 5-Methylisoxazole-4-carbonitrile Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features required for potency and selectivity.

Positional Scanning and Substituent Effects

For isoxazole derivatives, SAR studies have revealed the importance of substituents at various positions on the isoxazole ring and its appended functionalities. For example, in a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives, it was found that the presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring attached to the isoxazole promoted cytotoxicity against several human cancer cell lines. nih.gov

In another study on isoxazole-4-carboxamide derivatives as AMPA receptor modulators, the nature of the substituents on the carboxamide nitrogen was found to be crucial for activity. nih.govresearchgate.net The inhibitory potency of these compounds was significantly affected by the specific chemical groups present.